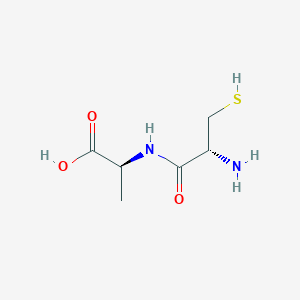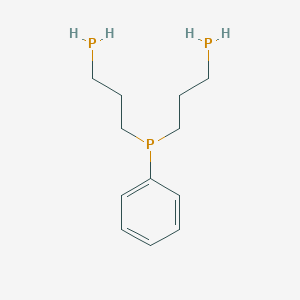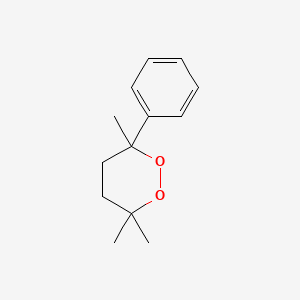![molecular formula C11H22N2O B14439527 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- CAS No. 77846-88-9](/img/structure/B14439527.png)
1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- is a complex organic compound with a unique structure that includes a cyclopropyl group and two dimethylamino groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclopropyl ketone with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-propylamine: Shares the dimethylamino group but lacks the cyclopropyl and ketone functionalities.
3-(Dimethylamino)-1-(1-naphthyl)-1-propanone: Similar structure but with a naphthyl group instead of a cyclopropyl group.
Propiedades
Número CAS |
77846-88-9 |
|---|---|
Fórmula molecular |
C11H22N2O |
Peso molecular |
198.31 g/mol |
Nombre IUPAC |
1-cyclopropyl-3-(dimethylamino)-2-[(dimethylamino)methyl]propan-1-one |
InChI |
InChI=1S/C11H22N2O/c1-12(2)7-10(8-13(3)4)11(14)9-5-6-9/h9-10H,5-8H2,1-4H3 |
Clave InChI |
PEFZPXJYZOSEFE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC(CN(C)C)C(=O)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![3-[(Hydroxyimino)methyl]-1-phenylpyridine-2(1H)-thione](/img/structure/B14439461.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)



![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)


![2-[4-(5-Bromothiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14439490.png)

![1-[4-(6-Bromohexan-2-yl)phenyl]ethan-1-one](/img/structure/B14439501.png)
![N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea](/img/structure/B14439519.png)

